3,4-Dichloro-N-[2-(4-chlorophenoxy)ethyl]aniline is an organic compound with the molecular formula and a molecular weight of 316.6 g/mol. It is characterized by its structural complexity, featuring dichlorinated aromatic rings and an ether linkage that connects to an aniline moiety. This compound has garnered interest in scientific research due to its potential applications in various fields, including medicinal chemistry and material science.
The compound is classified under the category of chlorinated anilines, which are known for their diverse biological activities. It is often sourced from chemical suppliers for research purposes, with a typical purity of around 95%. The compound's unique structure allows it to interact with biological systems, making it a candidate for further investigation in pharmacological studies.
The synthesis of 3,4-Dichloro-N-[2-(4-chlorophenoxy)ethyl]aniline can be approached through several methods, primarily involving the modification of existing aniline derivatives. One common method involves the reductive alkylation of 4-chlorophenol derivatives followed by chlorination steps to introduce the dichloro substituents.
Technical Details:
Research suggests that high-pressure hydrolysis and reduction techniques may also be applicable for synthesizing related compounds .
The molecular structure of 3,4-Dichloro-N-[2-(4-chlorophenoxy)ethyl]aniline can be represented using various chemical notation systems:
InChI=1S/C14H12Cl3NO/c15-10-1-4-12(5-2-10)19-8-7-18-11-3-6-13(16)14(17)9-11/h1-6,9,18H,7-8H2IJSBLYRUGSUPRL-UHFFFAOYSA-NC1=CC(=CC=C1OCCNC2=CC(=C(C=C2)Cl)Cl)ClThe compound's structural features include:
3,4-Dichloro-N-[2-(4-chlorophenoxy)ethyl]aniline can participate in various chemical reactions typical of aromatic compounds:
Technical Details:
These reactions typically require specific conditions such as temperature control, choice of solvents (e.g., dichloromethane), and catalysts (e.g., palladium on carbon for reductions) .
The mechanism of action for 3,4-Dichloro-N-[2-(4-chlorophenoxy)ethyl]aniline is not fully elucidated but is believed to involve interactions at the molecular level with biological targets such as enzymes or receptors.
Relevant data from studies indicate that similar compounds exhibit varied solubility and stability profiles based on their substituents .
3,4-Dichloro-N-[2-(4-chlorophenoxy)ethyl]aniline finds applications primarily in scientific research:
Research continues into optimizing its synthesis and exploring its full range of applications within these fields .
The N-alkylation of 3,4-dichloroaniline with ethylene oxide or 2-chloroethanol represents a foundational route to construct the tertiary amine backbone of 3,4-dichloro-N-[2-(4-chlorophenoxy)ethyl]aniline. Traditional methods employ iron powder reduction, but this generates significant iron sludge (≥10% of reaction mass), complicating purification and diminishing yields to ~90% [6]. Recent advances leverage catalytic transfer hydrogenation to overcome these limitations. For example, using hydrazine hydrate (N₂H₄·H₂O) with a FeCl₃-activated carbon composite catalyst in toluene at 80–100°C achieves near-quantitative yields (98%) [6]. This system facilitates chemoselective reduction without competing C-chlorination, while the catalyst is recyclable for ≥5 cycles. Alternative pathways include nucleophilic displacement of halogenated ethanols under phase-transfer conditions, though this requires stoichiometric bases like K₂CO₃ and may suffer from O-alkylation byproducts [7].
Table 1: Comparative N-Alkylation Methodologies
| Method | Catalyst/Reagent | Yield (%) | Key Advantage |
|---|---|---|---|
| Iron Powder Reduction | Fe⁰ / H⁺ | 90 | Low reagent cost |
| Catalytic Hydrazination | FeCl₃-C (2 wt%) | 98 | No metal waste; recyclable |
| Nucleophilic Displacement | K₂CO₃ / DMF | 85 | Ambient conditions |
The introduction of the 4-chlorophenoxyethyl moiety relies on SₙAr (nucleophilic aromatic substitution) between 2-(4-chlorophenoxy)ethanol derivatives and activated 3,4-dichloroaniline. Key parameters include:
Table 2: Solvent Effects on Phenoxyethyl Group Coupling
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Toluene | 80 | 6 | 97.8 |
| Dimethylbenzene | 90 | 4 | 98.8 |
| Chlorobenzene | 95 | 3 | 98.5 |
Precise chlorination patterns in the aniline and phenoxy precursors dictate the bioactivity of the final compound. Regioselective chlorination of aniline derivatives avoids costly protection/deprotection steps:
During multi-step syntheses, competitive reactivity at nitrogen necessitates protection:
CAS No.: 129119-78-4
CAS No.: 11104-40-8
CAS No.:
CAS No.:
CAS No.: 108890-18-2